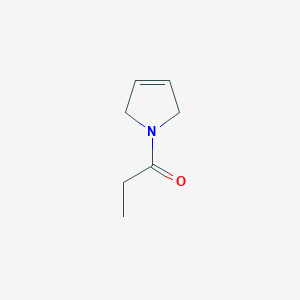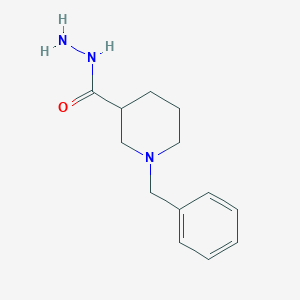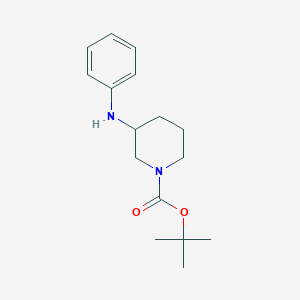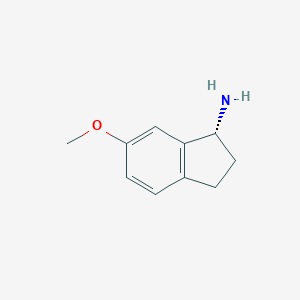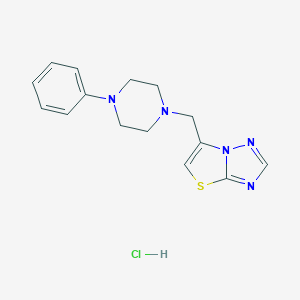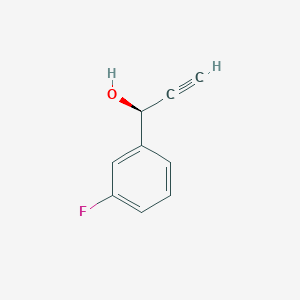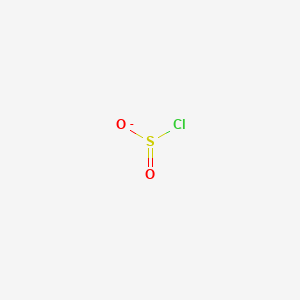
4-(2-Aminoethyl)-2-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Aminoethyl)-2-fluoroaniline is a chemical compound that belongs to the class of fluoroaniline derivatives. This compound has attracted the attention of researchers due to its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Aplicaciones Científicas De Investigación
4-(2-Aminoethyl)-2-fluoroaniline has shown promising results in various scientific research applications. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that 4-(2-Aminoethyl)-2-fluoroaniline has a cytotoxic effect on cancer cells and can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of 4-(2-Aminoethyl)-2-fluoroaniline is not fully understood. However, studies have suggested that this compound may exert its anticancer effects through the induction of oxidative stress and the inhibition of cell proliferation. Additionally, this compound may interact with metal ions in biological systems and form stable complexes, which can be detected through fluorescence.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-(2-Aminoethyl)-2-fluoroaniline has a low toxicity profile and does not cause significant biochemical or physiological effects at low concentrations. However, at higher concentrations, this compound can induce oxidative stress and cause cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(2-Aminoethyl)-2-fluoroaniline in lab experiments is its high yield and relatively simple synthesis method. Additionally, this compound has a low toxicity profile, which makes it suitable for use in biological systems. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-(2-Aminoethyl)-2-fluoroaniline. One direction is the further investigation of its potential as an anticancer agent. Additionally, the development of new fluorescent probes based on this compound for the detection of metal ions in biological systems is an area of interest. Furthermore, the synthesis of new derivatives of 4-(2-Aminoethyl)-2-fluoroaniline with improved solubility and bioactivity is an area of future research. Finally, the application of this compound in material science for the development of new functional materials is an area of interest.
Métodos De Síntesis
The synthesis of 4-(2-Aminoethyl)-2-fluoroaniline can be achieved through various methods. One of the most common methods is the reductive amination of 2-fluoroaniline with ethylenediamine in the presence of a reducing agent such as sodium borohydride. This method provides a high yield of the desired product and is relatively simple to perform.
Propiedades
Número CAS |
180149-20-6 |
|---|---|
Nombre del producto |
4-(2-Aminoethyl)-2-fluoroaniline |
Fórmula molecular |
C8H11FN2 |
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-2-fluoroaniline |
InChI |
InChI=1S/C8H11FN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3-4,10-11H2 |
Clave InChI |
JJIWLXXJQYEJKR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCN)F)N |
SMILES canónico |
C1=CC(=C(C=C1CCN)F)N |
Sinónimos |
Benzeneethanamine, 4-amino-3-fluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



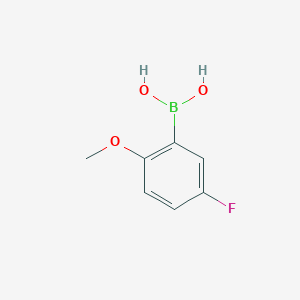
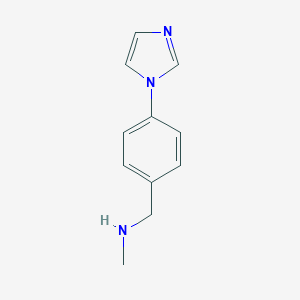
![3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile](/img/structure/B69510.png)
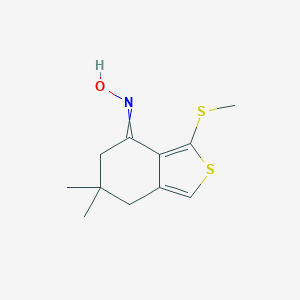
![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)
![3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid](/img/structure/B69517.png)
